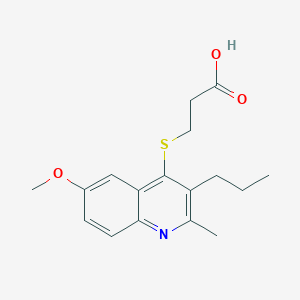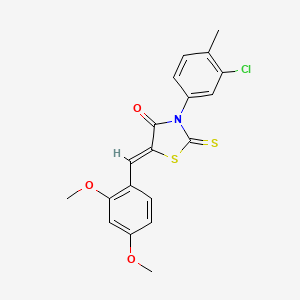
3-(6-Methoxy-2-methyl-3-propyl-quinolin-4-ylsulfanyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C17H21NO3S . This compound features a quinoline ring system substituted with a methoxy group, a methyl group, and a propyl group, along with a sulfanyl group attached to a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-methyl-3-propyl-4-quinoline thiol with 3-bromopropanoic acid under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group attacks the bromine atom, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to yield the corresponding tetrahydroquinoline derivative.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s quinoline moiety makes it a potential candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function, or bind to specific proteins, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline-8-sulfonic acid: A compound used in the synthesis of dyes and pharmaceuticals.
2-methyl-3-oxo-propanoic acid: A structurally related compound with different functional groups.
The uniqueness of 3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid lies in its specific substitution pattern and the presence of both a quinoline ring and a propanoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21NO3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(6-methoxy-2-methyl-3-propylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C17H21NO3S/c1-4-5-13-11(2)18-15-7-6-12(21-3)10-14(15)17(13)22-9-8-16(19)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,19,20) |
InChI Key |
YAGOTBUSCJEQQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide](/img/structure/B11091584.png)
![1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(4-ethylphenyl)amino]ethanone](/img/structure/B11091586.png)
![1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole](/img/structure/B11091590.png)
![ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11091595.png)
![(4E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydropyridazin-3(2H)-one](/img/structure/B11091596.png)
![2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B11091599.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B11091602.png)
![2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine](/img/structure/B11091604.png)
![2-Amino-1'-(2-chlorobenzoyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11091610.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11091617.png)
![(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11091621.png)

![N-(2-bromophenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11091637.png)
![3-Phenyl-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B11091649.png)
